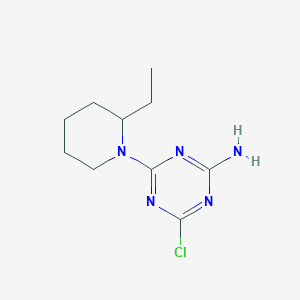

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine

Beschreibung

Structural and Physicochemical Characterization

Core Triazine Skeleton: Planarity, π-conjugation, and electronic properties

The 1,3,5-triazine core in 4-chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine maintains the characteristic planar hexagonal geometry that defines this class of heterocyclic aromatic compounds. The symmetric triazine ring system, also known as s-triazine, exhibits a six-membered aromatic structure with alternating carbon and nitrogen atoms that creates a highly electron-deficient π-system. Computational studies using density functional theory have demonstrated that the triazine core adopts a planar configuration with bond angles approaching the ideal 120° for sp²-hybridized atoms, though subtle deviations occur due to substituent effects. The nitrogen atoms in the ring contribute significantly to the electron-withdrawing character of the core, creating a π-electron deficient aromatic system that contrasts markedly with electron-rich aromatic systems like benzene.

The π-conjugation within the triazine ring extends throughout the entire six-membered structure, creating delocalized molecular orbitals that stabilize the aromatic character. The electron density distribution analysis reveals that the carbon atoms in the triazine ring carry partial positive charges due to the electronegativity of the adjacent nitrogen atoms, making these positions particularly susceptible to nucleophilic attack. This electronic configuration contributes to the characteristic reactivity patterns observed in triazine chemistry, where sequential nucleophilic substitutions occur with decreasing ease as electron-donating groups replace electron-withdrawing substituents. The lowest unoccupied molecular orbital energy levels in triazine derivatives are typically lower than those found in benzene derivatives, reflecting the electron-acceptor nature of the heterocyclic core.

Substituent Analysis

Chlorine at C4: Electrophilicity and reactivity patterns

The chlorine substituent at the C4 position of the triazine ring significantly enhances the electrophilic character of this carbon center and influences the overall reactivity profile of the molecule. Chlorinated triazines exhibit distinctive reactivity patterns in nucleophilic aromatic substitution reactions, with the chlorine serving as an excellent leaving group due to the electron-withdrawing effect of the triazine ring. Computational analysis using density functional theory has revealed that the carbon atom bearing the chlorine substituent displays enhanced electrophilicity compared to unsubstituted positions, with electron density maps showing significant depletion around this reactive center.

The carbon-chlorine bond in triazine systems exhibits different characteristics compared to aliphatic or simple aromatic chlorides due to the electron-deficient nature of the heterocyclic core. The bond length and vibrational frequencies associated with the C-Cl bond reflect the partial double-bond character arising from resonance interactions between the chlorine lone pairs and the π-system of the triazine ring. Temperature-dependent reactivity studies have demonstrated that chlorinated triazines undergo nucleophilic substitution under relatively mild conditions, with the first substitution typically occurring at temperatures as low as 0-5°C, highlighting the activated nature of the chlorine substituent.

2-ethylpiperidin-1-yl Group: Steric effects and conformational flexibility

The 2-ethylpiperidin-1-yl substituent introduces significant steric bulk and conformational complexity to the triazine framework. The piperidine ring adopts a chair conformation that represents the most thermodynamically stable arrangement, with the ethyl group at the 2-position occupying either an axial or equatorial orientation depending on the overall molecular environment. This substituent creates a three-dimensional molecular architecture that extends significantly beyond the planar triazine core, influencing both the physical properties and potential intermolecular interactions of the compound.

The nitrogen atom connecting the piperidine ring to the triazine core exhibits sp²-hybridization at the triazine attachment point, but the piperidine nitrogen maintains its characteristic sp³-hybridization with potential for pyramidal inversion. The ethyl branch at the 2-position of the piperidine ring introduces additional conformational degrees of freedom, with rotational barriers around the C-C bonds that affect the overall molecular shape and potential binding interactions. Molecular modeling studies suggest that the bulky 2-ethylpiperidin-1-yl group can shield one face of the triazine ring, creating asymmetric access patterns for potential reaction partners or binding interactions.

Amino Group at C2: Hydrogen bonding capacity and basicity

The amino group positioned at C2 of the triazine ring provides the compound with distinctive hydrogen bonding capabilities and basic character. The nitrogen atom of the amino group exhibits sp²-hybridization with a lone pair of electrons that can participate in both hydrogen bond donation through the N-H bonds and hydrogen bond acceptance through the nitrogen lone pair. The basicity of this amino group is significantly influenced by the electron-withdrawing nature of the triazine ring, which reduces the electron density on the nitrogen atom compared to simple aliphatic amines.

Computational analysis reveals that the amino group engages in resonance interactions with the triazine π-system, contributing electron density to the aromatic ring while simultaneously becoming less basic than unconjugated amines. The hydrogen bonding capacity of the amino group has been demonstrated in crystallographic studies of related triazine derivatives, where intermolecular N-H⋯N hydrogen bonds create extended supramolecular networks. The acidic properties of the N-H protons are enhanced by the electron-withdrawing triazine core, making them more effective hydrogen bond donors compared to saturated amine systems.

Spectroscopic Profiling

Nuclear Magnetic Resonance and Infrared spectral signatures

The ¹H Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals that reflect the distinct chemical environments created by the triazine core and its substituents. The amino protons typically appear as a broad signal in the range of 4.5-6.0 ppm due to rapid exchange and coupling with the electron-deficient triazine ring. The piperidine ring protons display complex multiplet patterns in the aliphatic region (1.0-4.0 ppm), with the proton adjacent to the nitrogen showing characteristic downfield shifts due to the deshielding effect of the nitrogen atom.

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The triazine carbon atoms typically resonate in the range of 150-170 ppm, with the carbon bearing the chlorine substituent showing characteristic downfield shifts. The carbons of the piperidine ring appear in the typical aliphatic region (20-70 ppm), with the carbon directly attached to the triazine nitrogen showing distinctive chemical shift patterns. Infrared spectroscopy reveals characteristic absorption bands, including N-H stretching vibrations from the amino group typically observed around 3300-3500 cm⁻¹, and C=N stretching frequencies from the triazine ring appearing in the 1500-1600 cm⁻¹ region.

X-ray Crystallography: Bond angles and molecular packing

Crystallographic analysis of related triazine derivatives provides insight into the three-dimensional structure and solid-state packing arrangements of this compound. The triazine ring maintains its characteristic planar geometry with C-N bond lengths typically ranging from 1.32-1.35 Å and N-C-N bond angles approaching 116-118°. The chlorine substituent creates a C-Cl bond length of approximately 1.71-1.73 Å, consistent with typical aromatic chloride bond distances.

The molecular packing in the crystal lattice is significantly influenced by hydrogen bonding interactions involving the amino group. Intermolecular N-H⋯N hydrogen bonds with distances ranging from 2.8-3.2 Å create extended supramolecular networks that stabilize the crystal structure. The bulky 2-ethylpiperidin-1-yl substituent influences the packing efficiency and creates channels or voids in the crystal structure that may affect physical properties such as density and solubility. Computational analysis of crystal packing energies suggests that the combination of hydrogen bonding interactions and van der Waals forces between the organic substituents determines the overall stability and polymorphic behavior of the compound.

Eigenschaften

IUPAC Name |

4-chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5/c1-2-7-5-3-4-6-16(7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFUJFDFDFLJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution Reaction

- Step 1: The reaction begins with 4-chloro-1,3,5-triazine, which contains three electrophilic sites at the 2-, 4-, and 6-positions.

- Step 2: 2-Ethylpiperidine acts as a nucleophile, attacking the 6-position chlorine atom via nucleophilic substitution under controlled conditions.

- Reaction Conditions: The substitution is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, which facilitate nucleophilic attack and solubilize reactants.

- Temperature: The reaction temperature is maintained between 70°C and 120°C to optimize the rate while minimizing side reactions.

- Catalysts: No strong acid or base catalysts are strictly necessary, but mild bases may be used to neutralize generated hydrochloric acid and drive the reaction forward.

The reaction proceeds with displacement of the chlorine at the 6-position by the nitrogen of the 2-ethylpiperidine, forming the desired substituted triazine while retaining the chlorine at the 4-position and the amine at the 2-position.

Alternative Synthetic Routes and Catalysis

While the direct nucleophilic substitution is the standard method, alternative approaches involving Friedel-Crafts type reactions on cyanuric chloride have been explored for related triazine derivatives. However, these methods are less selective and more complex for asymmetric substitution patterns.

- Protic Acid Catalysis: Recent advances have shown that protic acids (e.g., hydrogen halides, sulfuric acid, methanesulfonic acid) can catalyze Friedel-Crafts reactions on triazine rings, improving selectivity and reducing reaction steps in related triazine syntheses.

- Selective Nucleophilic Substitution: Cyanuric chloride can be selectively substituted at one position by nucleophiles such as phenols or amines, followed by further functionalization steps. This approach is particularly useful for preparing asymmetric triazines but is less directly applicable to the specific compound .

Summary of Reaction Parameters and Conditions

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-1,3,5-triazine, 2-ethylpiperidine |

| Solvent | Dimethylformamide (DMF), Ethanol |

| Temperature Range | 70°C to 120°C |

| Reaction Type | Nucleophilic aromatic substitution (SNAr) |

| Catalyst | Mild base (optional), no strong acid required |

| Reaction Time | Several hours (typically 4-12 hours depending on scale) |

| Product Purification | Crystallization, column chromatography |

Research Findings and Analytical Data

- Spectroscopic Analysis: The product is confirmed by NMR, IR, and mass spectrometry. The presence of the ethylpiperidine substituent is evident from characteristic proton signals in the NMR spectrum, while the triazine ring shows distinctive chemical shifts.

- X-ray Crystallography: Structural studies confirm the substitution pattern and the spatial orientation of the piperidine ring relative to the triazine core.

- Reaction Yields: Reported yields for the nucleophilic substitution step range from 70% to 90% under optimized conditions, indicating efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce an N-oxide or other oxidized species.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to treating various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that triazine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar triazine compounds effectively reduced the viability of cancer cells in vitro .

- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial agents. Research has highlighted the effectiveness of triazine derivatives against various bacterial strains, suggesting a pathway for new antibiotic development .

Agricultural Science

Herbicide Development

The compound has been noted for its potential use in developing herbicides. Triazine-based herbicides are widely recognized for their effectiveness in controlling broadleaf weeds and grasses.

- Selective Herbicide : Studies have shown that compounds similar to this compound can selectively inhibit photosynthesis in target plants while being less harmful to crops such as corn and soybeans . This selectivity is crucial for sustainable agricultural practices.

- Environmental Impact : Research into the environmental fate of triazine herbicides indicates that they can persist in soil and water systems. Understanding the degradation pathways of such compounds is essential for assessing their ecological impact and developing safer alternatives .

Materials Science

Polymer Chemistry

this compound can also be utilized in materials science, particularly in the synthesis of polymers.

- Polymeric Coatings : The compound's reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance. Case studies have shown that polymers modified with triazine derivatives exhibit improved performance in harsh environments .

- Nanocomposites : Incorporation into nanocomposite materials has been explored to enhance mechanical properties and reduce flammability. Research indicates that adding triazine-based compounds can significantly improve the thermal stability of polymer nanocomposites .

Data Summary

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites or by competing with natural substrates. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The 1,3,5-triazine scaffold allows for diverse substitutions, which directly modulate properties such as solubility, metabolic stability, and target affinity. Key structural analogues include:

Key Observations :

- Solubility : Derivatives with polar groups (e.g., difluoromethyl, methoxy) exhibit better aqueous solubility, whereas aryl-substituted analogues (e.g., 4-chlorophenyl) are more hydrophobic .

Antileukemic Activity

Compounds with aryl groups at the 6-position (e.g., 4-chlorophenyl, 3-nitrophenyl) demonstrate potent antileukemic activity (IC50 < 10 µM). The ethylpiperidine substituent in the target compound may reduce direct anticancer efficacy compared to aryl analogues but could improve pharmacokinetic profiles .

CNS-Targeted Activity

- 5-HT6 Receptor Modulation : Piperazine- and piperidine-substituted triazines (e.g., compounds 2 and 3 in ) show procognitive effects and neuroprotection. The ethylpiperidine group in the target compound may offer similar benefits but with distinct binding kinetics due to steric differences .

- Alzheimer’s Disease: Bulky substituents (e.g., mesityl, cyclohexyl) enhance inhibitory activity in multi-target models.

Histamine H4 Receptor Antagonism

Methylpiperazine-substituted triazines (e.g., ) exhibit submicromolar H4R affinity and selectivity over H3R. The ethylpiperidine variant may show reduced H4R affinity due to altered steric and electronic interactions .

ADMET and Pharmacokinetic Profiles

- Metabolic Stability : Ethylpiperidine’s moderate bulk may reduce metabolic degradation compared to smaller groups (e.g., methyl), extending half-life .

- Toxicity : Thiophene- and difluoromethyl-substituted triazines (e.g., ) show favorable safety profiles in vitro, suggesting that the target compound’s ethylpiperidine group is unlikely to introduce significant toxicity .

Biologische Aktivität

Overview

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine is a synthetic compound belonging to the class of triazine derivatives, characterized by its unique chemical structure that includes a chloro group, an ethyl-substituted piperidine ring, and an amine group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C10H16ClN5

- CAS Number : 1220038-44-7

- Molecular Weight : 229.72 g/mol

- Structure : The triazine ring structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors by binding to their active sites or competing with natural substrates. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that triazine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays effectiveness against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

Preliminary studies suggest potential antiviral effects against several viruses. The compound may inhibit viral replication by targeting viral enzymes or interfering with the host cell's machinery that viruses exploit for replication.

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly in relation to its ability to induce apoptosis in cancer cells. Research has demonstrated that triazine derivatives can modulate signaling pathways involved in cell proliferation and survival.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-6-(2-methylpiperidinyl)-1,3,5-triazin-2-amine | Similar structure with methyl group | Moderate antimicrobial activity |

| 4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amines | Lacks ethyl substitution | Lower binding affinity to targets |

| 4-Chloro-6-(2-methylpyrrolidinyl)-1,3,5-triazin-2-amines | Contains a pyrrolidine ring | Varies in pharmacokinetics |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of the compound on human cancer cell lines revealed an IC50 value of approximately 30 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine and its structural analogues?

- Methodology :

- Utilize nucleophilic substitution reactions under reflux conditions. For example, derivatives of 1,3,5-triazine can be synthesized by reacting 2-chloro-4,6-disubstituted triazines with amines like 2-ethylpiperidine in ethanol or toluene, using bases such as triethylamine to facilitate substitution .

- Purification typically involves crystallization from ethanol or water-ice mixtures, with yields ranging from 7% to 24% depending on substituent steric and electronic effects .

Q. How should researchers characterize the structural purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substitution patterns and amine integration. For example, H NMR peaks for piperidinyl protons typically appear between δ 1.2–3.5 ppm .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to validate purity .

- Melting Point Determination : Consistency with literature values (e.g., 149–218°C for analogous triazines) confirms crystallinity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

- Methodology :

- 3D-QSAR Modeling : Use ligand-based approaches to correlate substituent effects (e.g., electron-withdrawing groups like -CF) with biological activity (e.g., antileukemic properties) .

- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction barriers and optimize solvent/base combinations, as demonstrated in computational reaction design frameworks .

Q. What experimental strategies resolve contradictions in substituent effects on yield and bioactivity?

- Methodology :

- Factorial Design : Systematically vary substituents (e.g., aryl groups, alkyl chains) and reaction conditions (temperature, solvent polarity) to isolate factors affecting yield discrepancies (e.g., steric hindrance reducing yields in nitro-substituted derivatives) .

- Comparative Bioassays : Test analogues with varying substituents (e.g., -OCH, -CF) against leukemia cell lines to differentiate electronic vs. steric contributions to activity .

Q. How can researchers analyze the electrochemical behavior of this triazine derivative?

- Methodology :

- Cyclic Voltammetry : Investigate redox properties in non-aqueous solvents (e.g., acetonitrile) to identify reduction peaks linked to the triazine core or chloro substituent .

- Controlled-Potential Electrolysis : Correlate electrochemical stability with structural modifications (e.g., replacing chloro with methoxy groups) to assess applications in electroactive materials .

Q. What are the best practices for validating computational predictions with experimental data?

- Methodology :

- Hybrid Workflows : Integrate computational predictions (e.g., reaction feasibility from ICReDD’s path-searching algorithms) with high-throughput experimentation to validate substituent compatibility .

- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies between predicted and observed yields or activities .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of structurally similar triazines?

- Methodology :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line specificity, incubation time). For example, -CF substituents may show variable IC values due to differences in cell permeability .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain activity variations (e.g., piperidinyl conformational flexibility affecting binding affinity) .

Methodological Resources

- Synthetic Protocols : Refer to optimized procedures for analogous compounds, such as refluxing with guanidine nitrate in ethanol/NaOH systems .

- Computational Tools : Leverage ICReDD’s reaction design platforms for substituent screening .

- Electrochemical Analysis : Adapt protocols from studies on 2-amino-4,6-dihydroxy-triazin-2-ones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.